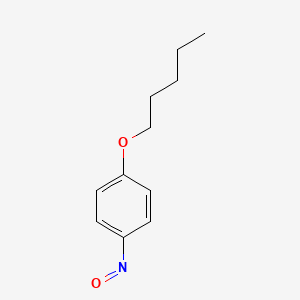
p-Nitrosophenyl pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrosophenyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a nitrosophenyl group and a pentyl group connected via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrosophenyl pentyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. For this compound, the reaction would involve the nitrosophenyl alkoxide and pentyl halide under basic conditions .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Nitrosophenyl pentyl ether can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of phenol and alkyl halide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for the cleavage of the ether bond.
Major Products Formed:
Oxidation: Formation of p-Nitrophenyl pentyl ether.
Reduction: Formation of p-Aminophenyl pentyl ether.
Substitution: Formation of phenol and pentyl halide.
Applications De Recherche Scientifique
Chemistry: p-Nitrosophenyl pentyl ether is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, perfumes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of p-Nitrosophenyl pentyl ether involves its ability to undergo various chemical reactions due to the presence of the nitroso group and the ether linkage. The nitroso group can participate in redox reactions, while the ether linkage can be cleaved under acidic conditions. These properties make it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl pentyl ether
- p-Aminophenyl pentyl ether
- Phenyl pentyl ether
Uniqueness: p-Nitrosophenyl pentyl ether is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other ethers. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Propriétés
Numéro CAS |
100690-33-3 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-nitroso-4-pentoxybenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11-7-5-10(12-13)6-8-11/h5-8H,2-4,9H2,1H3 |
Clé InChI |
KKTUEFLBKSWCII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
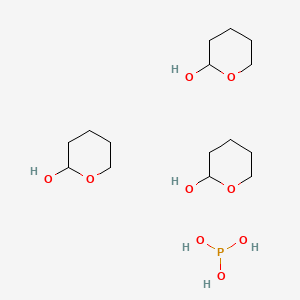
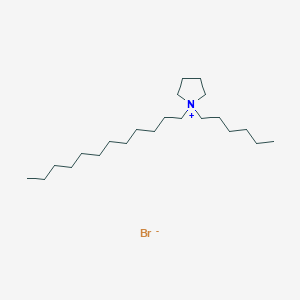
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
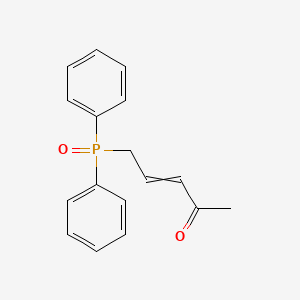
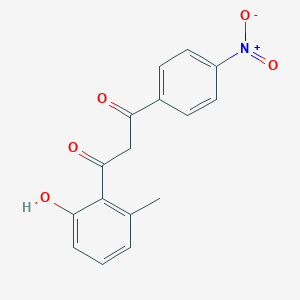
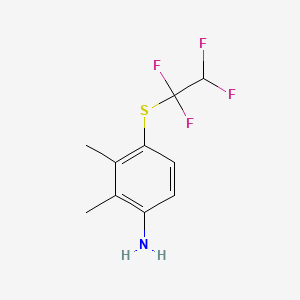
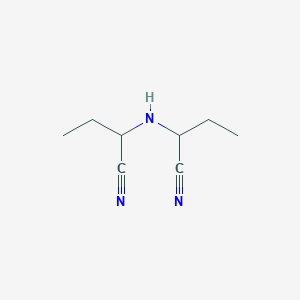
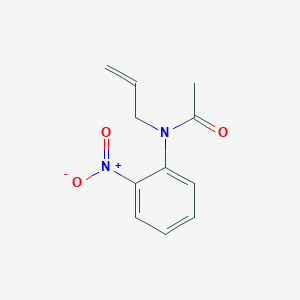
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
